4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid

Catalog No.
S6623487
CAS No.
1194374-07-6
M.F
C9H8N2O3
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic...

CAS Number

1194374-07-6

Product Name

4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid

IUPAC Name

4-oxo-4a,8a-dihydro-3H-quinazoline-6-carboxylic acid

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C9H8N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4,6-7H,(H,13,14)(H,10,11,12)

InChI Key

WYLBTZYIXWAXLI-UHFFFAOYSA-N

SMILES

C1=CC(=CC2C1N=CNC2=O)C(=O)O

Canonical SMILES

C1=CC(=CC2C1N=CNC2=O)C(=O)O
  • Medicinal Chemistry

    The quinazoline scaffold is present in many FDA-approved drugs with diverse therapeutic applications []. The presence of the carboxylic acid group and the cyclic amide functionality in 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid might make it an interesting candidate for further investigation in drug discovery programs targeting various diseases.

  • Antimicrobial Activity

    Some quinazoline derivatives have been shown to exhibit antibacterial and antifungal properties []. The in vitro and in vivo antimicrobial activity of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid would be a valuable area of research to explore its potential as a new antimicrobial agent.

  • Enzyme Inhibition

    Certain quinazoline derivatives have been identified as enzyme inhibitors for kinases involved in various cellular processes []. The ability of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid to inhibit specific enzymes could be investigated to understand its potential role in modulating cellular signaling pathways.

4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a quinazoline ring. Its molecular formula is C₉H₈N₂O₃, and it has a molar mass of approximately 192.17 g/mol. The compound features a carboxylic acid functional group and an oxo group, contributing to its chemical reactivity and potential biological activity . The structural arrangement allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

The chemical behavior of 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid primarily involves reactions typical of carboxylic acids and ketones. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the compound may lose carbon dioxide.
  • Reduction: The oxo group can be reduced to an alcohol or other functional groups depending on the reducing agent used.

These reactions are essential for modifying the compound for various applications in pharmaceuticals and materials science.

Research indicates that 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid exhibits notable biological activities. Preliminary studies suggest potential anti-inflammatory and antimicrobial properties. Its structural features allow it to interact with specific biological pathways, making it a candidate for further pharmacological studies. The compound's ability to inhibit certain enzymes or receptors could contribute to its therapeutic effects .

The synthesis of 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid typically involves multi-step organic reactions. Common approaches include:

  • Cyclization Reactions: Starting materials containing appropriate functional groups undergo cyclization to form the quinazoline ring.
  • Functional Group Modifications: Subsequent reactions introduce the carboxylic acid and oxo groups.
  • Purification Techniques: Crystallization or chromatography is often used to purify the final product.

Specific synthetic routes may vary based on the desired yield and purity levels .

4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting inflammatory diseases or infections.
  • Agriculture: Potential use as a biopesticide due to its antimicrobial properties.
  • Materials Science: Investigated for its role in developing new polymers or materials with specific properties.

These applications highlight the compound's versatility and importance in research and industry.

Interaction studies of 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid focus on its binding affinity with biological targets such as enzymes and receptors. Initial findings suggest that it may interact with specific protein targets involved in inflammatory pathways. Understanding these interactions is crucial for assessing its therapeutic potential and optimizing its efficacy .

Several compounds share structural similarities with 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3,4-Dihydro-4-oxoquinazolin-6-carboxylic acidC₉H₈N₂O₃Lacks tetrahydro structure; similar reactivity
2-Oxoquinazolin-6-carboxylic acidC₉H₇N₂O₃Different oxidation state; varied biological activity
1-Amino-2-methylquinazolin-6-carboxylic acidC₉H₈N₄O₂Amino substitution alters reactivity significantly

The uniqueness of 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid lies in its specific tetrahydro configuration and the presence of both carboxylic and oxo functional groups, which may enhance its biological activity compared to these similar compounds .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

192.05349212 g/mol

Monoisotopic Mass

192.05349212 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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